molecular formula C5H13N B179496 Dimethylpropylamine CAS No. 926-63-6

Dimethylpropylamine

Cat. No.: B179496
CAS No.: 926-63-6
M. Wt: 87.16 g/mol
InChI Key: ZUHZZVMEUAUWHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethylpropylamine, also known as N,N-Dimethyl-1-propanamine, is an organic compound with the molecular formula C5H13N. It is a colorless liquid with a characteristic ammonia-like odor. This compound is used in various industrial and chemical applications due to its reactivity and properties .

Mechanism of Action

Target of Action

N,N-Dimethylpropylamine, also known as N,N-bis[3,3_-(dimethylamine)propyl]alkylamide dihydrochlorides, primarily targets fungal cells . It interacts with these cells, leading to strong fungicidal properties .

Mode of Action

The compound interacts with its targets through its amphiphilic properties . It contains a weak, hydrochloride cationic center that readily undergoes deprotonation, as well as a stable, strong quaternary ammonium group and alkyl chains capable of strong interactions with fungal cells . This interaction induces strong oxidative stress and increases cell membrane permeability without compromising its continuity .

Biochemical Pathways

It is known that the compound induces oxidative stress in fungal cells . This could potentially affect various biochemical pathways related to oxidative stress response and cell membrane integrity.

Pharmacokinetics

Given its chemical structure and properties, it is likely to have good bioavailability due to its amphiphilic nature

Result of Action

The result of N,N-Dimethylpropylamine’s action is the eradication of fungal cells . It achieves this by inducing oxidative stress and increasing cell membrane permeability, which ultimately leads to the death of the fungal cells .

Action Environment

The action of N,N-Dimethylpropylamine can be influenced by environmental factors. For instance, its use as a surface coating antiadhesive, fungicide, and antibiofilm agent in medicine or industry suggests that its efficacy and stability may be affected by factors such as temperature, pH, and presence of other chemicals . .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethylpropylamine can be synthesized through several methods. One common method involves the reaction of N-propanol with dimethylamine in the presence of a catalyst such as Cu-Zn/Al2O3. The process involves vaporizing N-propanol, mixing it with hydrogen and dimethylamine, preheating, and then introducing it into a fixed bed reactor for the substitution reaction. The reacted material is then condensed, cooled, and gas-liquid separated to recover this compound .

Industrial Production Methods

The continuous preparation method of this compound is advantageous for industrial production due to its high conversion rate, good selectivity, simple process flow, and low energy consumption. This method primarily uses N-propanol as a raw material and involves steps such as vaporization, preheating, and fixed bed reactor processing .

Chemical Reactions Analysis

Types of Reactions

Dimethylpropylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenated compounds and alkylating agents are commonly used in substitution reactions.

Major Products Formed

Scientific Research Applications

Dimethylpropylamine is widely used in scientific research due to its versatility. Some applications include:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various reactions.

    Biology: Employed in the synthesis of biologically active compounds.

    Medicine: Utilized in the development of pharmaceutical intermediates.

    Industry: Used in the production of coatings, plastics, and dyes .

Comparison with Similar Compounds

Dimethylpropylamine can be compared with other similar compounds such as:

    N,N-Dimethylethylamine: Similar structure but with an ethyl group instead of a propyl group.

    N,N-Dimethylbutylamine: Similar structure but with a butyl group instead of a propyl group.

    N,N-Dimethylisopropylamine: Similar structure but with an isopropyl group instead of a propyl group.

Uniqueness

This compound is unique due to its specific molecular structure, which provides distinct reactivity and properties compared to other tertiary amines. Its balance of steric hindrance and nucleophilicity makes it suitable for various applications in organic synthesis and industrial processes .

Properties

IUPAC Name

N,N-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N/c1-4-5-6(2)3/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHZZVMEUAUWHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N
Record name DIMETHYL-N-PROPYLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3278
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8074813
Record name Dimethyl-N-propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dimethyl-n-propylamine appears as a colorless liquid. Less dense than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Liquid
Record name DIMETHYL-N-PROPYLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3278
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-Propanamine, N,N-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

926-63-6
Record name DIMETHYL-N-PROPYLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3278
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Dimethylpropylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethylpropylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanamine, N,N-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dimethyl-N-propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl(propyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.946
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N,N-DIMETHYLPROPYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y5WCW87J9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethylpropylamine
Reactant of Route 2
Dimethylpropylamine
Reactant of Route 3
Reactant of Route 3
Dimethylpropylamine
Reactant of Route 4
Reactant of Route 4
Dimethylpropylamine
Reactant of Route 5
Reactant of Route 5
Dimethylpropylamine
Reactant of Route 6
Reactant of Route 6
Dimethylpropylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.